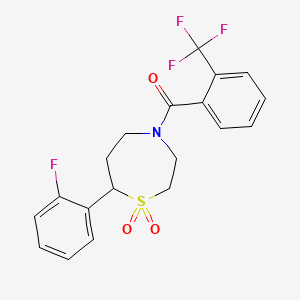

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone

説明

This compound features a 1,4-thiazepan core (a seven-membered sulfur-containing heterocycle) modified with a 2-fluorophenyl substituent at position 7 and a sulfonyl group (1,1-dioxido). The methanone moiety is attached to a 2-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties. Such structural attributes are often leveraged in medicinal chemistry for enhanced metabolic stability and target binding affinity, particularly in central nervous system (CNS) or antimicrobial therapeutics .

特性

IUPAC Name |

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F4NO3S/c20-16-8-4-2-6-14(16)17-9-10-24(11-12-28(17,26)27)18(25)13-5-1-3-7-15(13)19(21,22)23/h1-8,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNGDHJARZZXOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is an intriguing synthetic molecule that combines thiazepane and trifluoromethyl phenyl moieties. Its biological activity has garnered attention in various research contexts, particularly concerning its antimicrobial, anti-inflammatory, and potential therapeutic effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Features

- Thiazepane Ring : This five-membered ring containing sulfur is known for its diverse biological activities.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Fluorophenyl Substituent : Contributes to the compound's pharmacological profile.

Antimicrobial Activity

Recent studies have evaluated the compound's effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) observed in vitro:

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 25.9 | Bactericidal |

| Methicillin-resistant S. aureus (MRSA) | 12.9 | Bactericidal |

| Enterococcus faecalis | No activity | - |

The compound demonstrated significant bactericidal activity against both Staphylococcus aureus and MRSA isolates, with MIC values indicating effective inhibition of bacterial growth .

Anti-inflammatory Potential

The anti-inflammatory properties of the compound were assessed through its effect on NF-κB activation in human cell lines. The results indicated that:

- The compound significantly attenuated lipopolysaccharide-induced NF-κB activation.

- Several structural analogs exhibited enhanced anti-inflammatory effects compared to the parent compound, highlighting the importance of substituent positioning on the phenyl ring for modulating activity .

Cytotoxicity Studies

Cytotoxicity was evaluated using MTT assays across various concentrations. The findings revealed that:

- At concentrations up to 20 µM, the compound did not exhibit significant cytotoxic effects, indicating a favorable safety profile for potential therapeutic applications .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against clinical isolates of S. aureus and MRSA. The study concluded that:

- The compound's bactericidal activity was confirmed by MBC/MIC ratios ≤ 4, suggesting effective treatment potential for resistant bacterial infections .

Study 2: Inflammatory Response Modulation

A separate investigation focused on the modulation of inflammatory pathways. The results indicated that:

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

1,4-Thiazepan vs. 1,4-Benzothiazine Derivatives

The target compound’s seven-membered 1,4-thiazepan ring contrasts with the six-membered 1,4-benzothiazine core in (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (). Both compounds retain the sulfonyl group (1,1-dioxido), which enhances solubility and oxidative stability .

Triazole-Based Analogs

The triazole derivative 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfonyl group but lacks the thiazepan scaffold. Triazoles are smaller, planar heterocycles, favoring π-π stacking interactions, whereas thiazepans may improve membrane permeability due to their lipophilic nature .

Substituent Effects on Physicochemical Properties

Fluorine and Trifluoromethyl Groups

- The target compound’s 2-fluorophenyl and 2-(trifluoromethyl)phenyl substituents increase lipophilicity (logP ~3.5 estimated) compared to the 4-ethylphenyl and 3-methylphenyl groups in . Trifluoromethyl groups also enhance metabolic resistance due to their strong electron-withdrawing effects.

- In , 2,4-difluorophenyl substituents improve bioavailability but reduce steric bulk compared to the target’s trifluoromethyl group .

Pharmacological Implications (Hypothetical)

While direct pharmacological data for the target compound are unavailable, structural analogs suggest:

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。